MDL 29951 acts as a potent antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. [, ] It competitively binds to this site, preventing glycine from binding and thereby inhibiting receptor activation. This mechanism is particularly relevant in the context of studying the role of NMDA receptors in synaptic plasticity, learning, and memory.
Research indicates that MDL 29951 also functions as an allosteric inhibitor of fructose-1,6-bisphosphatase, a key regulatory enzyme in gluconeogenesis. [, ] This inhibition occurs at the enzyme's AMP site, suggesting a potential role in modulating glucose metabolism.
Studies have demonstrated the inhibitory effects of MDL 29951 on glutamate dehydrogenase (GDH) isoproteins. [] The mechanism involves uncompetitive inhibition with respect to both 2-oxoglutarate and NADH, indicating that MDL 29951 binds to a site distinct from the catalytic site. This interaction potentially leads to steric hindrance or conformational changes in GDH, ultimately reducing its activity.
MDL 29951's role as a potent and selective antagonist of the NMDA receptor's glycine binding site makes it an invaluable tool for investigating the physiological and pathological roles of these receptors. [, , ] Researchers utilize it to:
The ability of MDL 29951 to inhibit GDH isoproteins offers a unique avenue for studying the regulation of these enzymes. [] This is particularly important as GDH plays a vital role in glutamate metabolism, a process implicated in various neurological conditions.
The allosteric inhibition of fructose-1,6-bisphosphatase by MDL 29951 makes it a valuable tool in studying the enzyme's role in gluconeogenesis. [, ] This research can potentially shed light on new approaches for managing metabolic disorders.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: